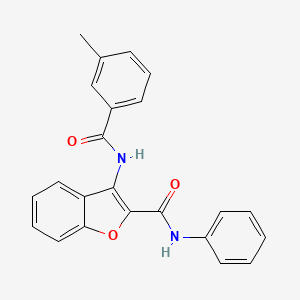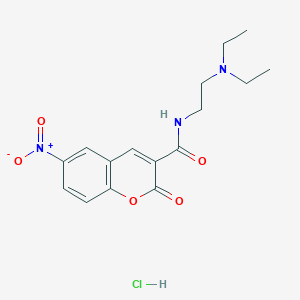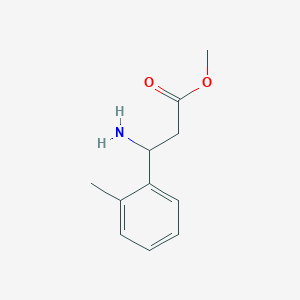![molecular formula C22H24N8O B2859754 2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2194845-45-7](/img/structure/B2859754.png)
2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the 1,2,4-triazole ring could potentially enhance the compound’s ability to form hydrogen bonds, which could affect its solubility and binding to biological targets .Scientific Research Applications
Antimicrobial Activity
Compounds containing the 1H-1,2,4-triazole moiety have been reported to exhibit a broad range of biological activities, including antimicrobial properties. The presence of this moiety in the compound suggests potential use in developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .
Anticancer Research
The structural complexity of the compound, which includes a tetrahydroquinoline core, may interact with various biological targets. This interaction can be harnessed in anticancer research, particularly in the synthesis of novel drugs that target specific pathways involved in cancer cell proliferation and survival .
Anti-Inflammatory Applications
The 1,6-dihydropyridazin-1-yl group within the compound’s structure is similar to known anti-inflammatory agents. This suggests that the compound could be studied for its efficacy in reducing inflammation, potentially leading to new treatments for chronic inflammatory diseases .
Antitubercular Potential
Given the historical success of triazole derivatives in treating tuberculosis, this compound could be explored for its antitubercular activity. It might offer a new avenue for treating Mycobacterium tuberculosis, especially multidrug-resistant strains .
Antiviral Capabilities
The triazole group has been associated with antiviral capabilities, particularly against RNA viruses. Research into this compound could contribute to the development of new antiviral medications, possibly offering treatment options for diseases like influenza or hepatitis C .
Enzyme Inhibition
The compound’s structure suggests potential as an enzyme inhibitor. By binding to the active sites of specific enzymes, it could regulate biological pathways, which is a common strategy in drug development for various diseases, including metabolic disorders .
Neuropharmacological Properties
Compounds with piperidine and quinoline structures have been associated with neuropharmacological effects. This compound could be valuable in researching treatments for neurological conditions such as Alzheimer’s disease or Parkinson’s disease .
Cardiovascular Drug Development
The dihydropyridazinyl group is structurally related to dihydropyridines, a class of calcium channel blockers used in treating cardiovascular diseases. This compound could be investigated for its potential cardiovascular benefits, possibly leading to new therapies for hypertension or arrhythmias .
properties
IUPAC Name |
2-[4-[[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]methyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N8O/c23-12-18-11-17-3-1-2-4-19(17)26-22(18)28-9-7-16(8-10-28)13-29-21(31)6-5-20(27-29)30-15-24-14-25-30/h5-6,11,14-16H,1-4,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVZCMGWZKZXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B2859671.png)
![2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone](/img/structure/B2859674.png)
![8-((3,4-Difluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2859677.png)

![1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B2859679.png)

![1-(4-Bromophenyl)-2-((4-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2859683.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2859685.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2859686.png)
![4-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-pentylbenzamide](/img/structure/B2859687.png)

![1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2859692.png)
